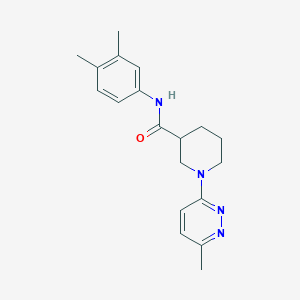

N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

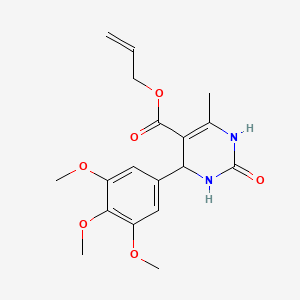

The compound "N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide" is not directly mentioned in the provided papers. However, the papers do discuss various nitrophenyl formamide derivatives, which are structurally related to the compound . These derivatives are of interest due to their biological activities, such as antidiabetic, antimicrobial, and potential carcinogenic effects .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of amino groups, nitration, and subsequent acylative cleavage to yield the desired formamide derivatives. For instance, the synthesis of chloramphenicol, a formamide derivative, involves protecting an amino group as a formamido derivative, followed by nitration and acylative cleavage . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure and conformational preferences of related compounds have been characterized using techniques such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy . These studies reveal different polymorphic forms and provide insights into the stability and conformational dynamics of the molecules.

Chemical Reactions Analysis

The reactivity of related formamide compounds has been explored, with some undergoing complex condensation reactions with alkylamines to yield products with diazepinoindole fragments . The chemical behavior of "this compound" could be inferred from these reactions, suggesting potential routes for further functionalization or transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing a broad spectrum of activity against various microorganisms . The thermal stability and phase transitions of polymorphic forms have also been characterized, providing information on the thermodynamic stability of these compounds . These properties are crucial for understanding the behavior of "this compound" in different environments and its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Formamide derivatives are crucial in organic synthesis, serving as intermediates in the preparation of various chemical compounds. For instance, formamides have been used as green solvents in the synthesis of organic compounds due to their chemical stability, non-toxicity, and non-corrosiveness. They are compatible with aliphatic and aromatic hydrocarbons, enhancing the dissolution and reducing the volatility of aromatic compounds. This property is beneficial for synthesizing heterocyclic compounds under optimized conditions, yielding high products (Ghasemi, 2018).

Medicinal Chemistry and Drug Development

In medicinal chemistry, formamide derivatives have been explored for their potential biological activities. For example, derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide were synthesized and evaluated for their antidiabetic and antimicrobial potentials. Specific compounds within this class showed potent inhibitory activity against α-glucosidase and α-amylase enzymes, indicating their potential as antidiabetic agents. Furthermore, some derivatives displayed significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents (Thakal, Singh, & Singh, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

The targets of a compound depend on its chemical structure and properties. Typically, compounds interact with proteins, enzymes, or receptors in the body. These interactions can inhibit or enhance the function of the target, leading to various biological effects .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target, leading to a change in its activity. The compound could act as an inhibitor, blocking the function of the target, or as an activator, enhancing its function .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could affect the production of certain metabolites .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can affect its pharmacokinetics .

Result of Action

The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to effects on the whole organism .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Propiedades

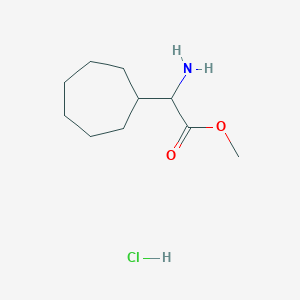

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-14-8-9-15(16(12-14)21(23)24)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFVNXSXVCHKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)